2-chloro-4-fluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the thiophene derivative, followed by the introduction of the benzamide moiety. Key steps may include:
Thiophene Synthesis: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Benzamide Formation: The benzamide core can be introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base.
Halogenation: The chloro and fluoro substituents can be introduced via halogenation reactions, using reagents like N-chlorosuccinimide (NCS) and Selectfluor, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Dess-Martin periodinane.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., DMF, DMSO)
Major Products
Oxidation: Formation of a carbonyl group
Reduction: Formation of an amine
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
2-chloro-4-fluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the thiophene ring make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-N-(phenylmethyl)benzamide: Lacks the thiophene ring, which may affect its electronic properties and biological activity.
2-chloro-4-fluoro-N-((5-(methyl)thiophen-2-yl)methyl)benzamide: Similar structure but with a methyl group instead of a hydroxy(phenyl)methyl group, which may influence its reactivity and interactions.
Uniqueness
The presence of the hydroxy(phenyl)methyl group in 2-chloro-4-fluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide provides unique opportunities for hydrogen bonding and other interactions, potentially enhancing its activity in certain applications compared to similar compounds.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO2S/c20-16-10-13(21)6-8-15(16)19(24)22-11-14-7-9-17(25-14)18(23)12-4-2-1-3-5-12/h1-10,18,23H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNIEJIKOPHFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=C(C=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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